molecular formula C24H28N4O3 B368550 N,N-diethyl-2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide CAS No. 942884-80-2

N,N-diethyl-2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide

Cat. No.: B368550
CAS No.: 942884-80-2
M. Wt: 420.5g/mol
InChI Key: REQVHLJHRUHPBF-UHFFFAOYSA-N
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Description

N,N-diethyl-2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzimidazole ring, the introduction of the pyrrolidinone moiety, and the final coupling with the diethylacetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would include rigorous purification steps, such as recrystallization and chromatography, to remove impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The pyrrolidinone moiety can be reduced to form pyrrolidine derivatives.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield phenol derivatives, while reduction of the pyrrolidinone moiety can produce pyrrolidine derivatives.

Scientific Research Applications

N,N-diethyl-2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N,N-diethyl-2-[2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-4-26(5-2)23(30)16-28-21-12-7-6-11-20(21)25-24(28)17-13-22(29)27(15-17)18-9-8-10-19(14-18)31-3/h6-12,14,17H,4-5,13,15-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQVHLJHRUHPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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